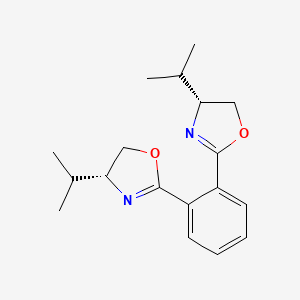
1,2-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is a chiral compound featuring two oxazoline rings attached to a benzene core. This compound is of significant interest in the field of asymmetric synthesis due to its ability to act as a ligand in various catalytic processes. The presence of chiral centers in the oxazoline rings imparts unique stereochemical properties, making it a valuable tool in enantioselective reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids or their derivatives. The reaction is usually carried out under dehydrating conditions to facilitate the ring closure.
Attachment to Benzene Core: The oxazoline rings are then attached to the benzene core through a series of substitution reactions. This step often involves the use of halogenated benzene derivatives and appropriate base catalysts to promote the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to form oxazoles under specific conditions.
Reduction: Reduction reactions can convert the oxazoline rings back to amino alcohols.
Substitution: The benzene core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and reagents like halogens or nitro compounds.
Major Products
Oxidation: Formation of oxazoles.
Reduction: Formation of amino alcohols.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Medicine: Investigated for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism by which 1,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene exerts its effects is primarily through its role as a chiral ligand. The compound coordinates with metal centers in catalytic complexes, influencing the stereochemistry of the reaction products. The chiral centers in the oxazoline rings interact with the substrate, guiding the formation of enantioselective products.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(di-tert-butylphosphinomethyl)benzene: Another bidentate ligand used in asymmetric catalysis.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: A phosphine ligand with similar applications in catalysis.
1,2-Bis(2,4,6-tribromophenoxy)ethane: A compound with different functional groups but used in similar catalytic processes.
Uniqueness
1,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its chiral oxazoline rings, which provide distinct stereochemical properties. This makes it particularly valuable in enantioselective catalysis, where the control of stereochemistry is crucial.
Propriétés
Formule moléculaire |
C18H24N2O2 |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
(4R)-4-propan-2-yl-2-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H24N2O2/c1-11(2)15-9-21-17(19-15)13-7-5-6-8-14(13)18-20-16(10-22-18)12(3)4/h5-8,11-12,15-16H,9-10H2,1-4H3/t15-,16-/m0/s1 |
Clé InChI |
IDHVDBMDIVRZLO-HOTGVXAUSA-N |
SMILES isomérique |
CC(C)[C@@H]1COC(=N1)C2=CC=CC=C2C3=N[C@@H](CO3)C(C)C |
SMILES canonique |
CC(C)C1COC(=N1)C2=CC=CC=C2C3=NC(CO3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


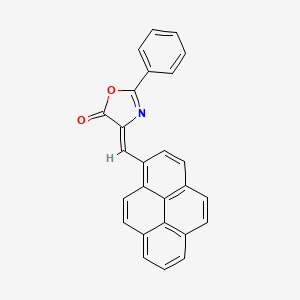
![Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione](/img/structure/B12894141.png)
![N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B12894146.png)
![4-[5-(Ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]butanoic acid](/img/structure/B12894148.png)
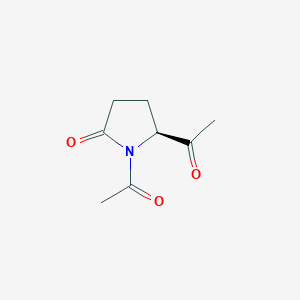
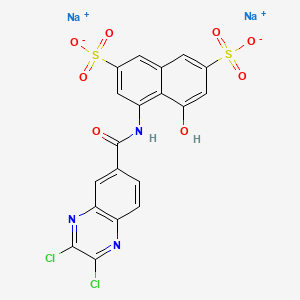
![Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-](/img/structure/B12894166.png)
![1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B12894173.png)
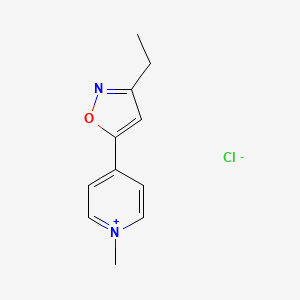
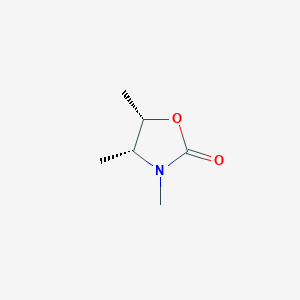
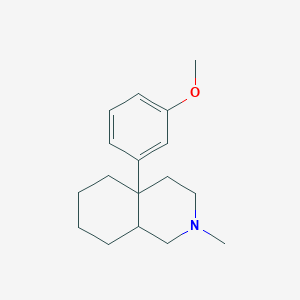
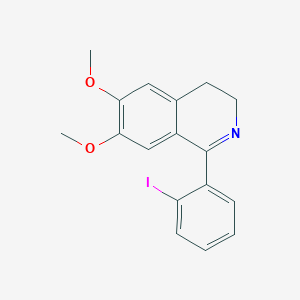
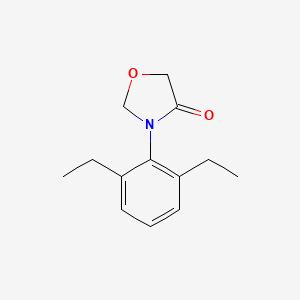
![Ethanol, 2-[2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]ethoxy]-](/img/structure/B12894209.png)
